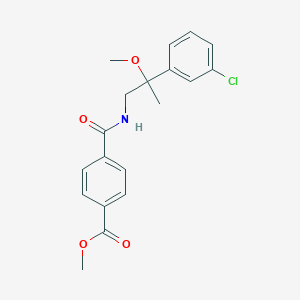

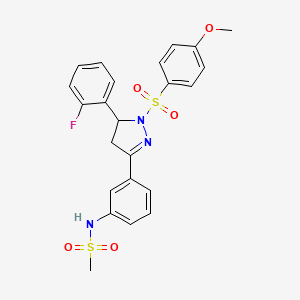

Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

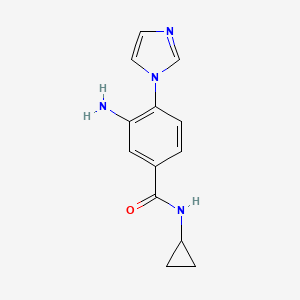

“Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a carbamoyl group (-CONH2), a methoxy group (-OCH3), and a chlorophenyl group (-C6H4Cl). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the ester could undergo hydrolysis, the carbamoyl group might participate in condensation reactions, and the chlorophenyl group could be involved in electrophilic aromatic substitution .Applications De Recherche Scientifique

Photopolymerization

A study on "Toward Nitroxide-Mediated Photopolymerization" introduces a new compound bearing a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter. This compound, similar in structure to Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate, decomposes under UV irradiation to generate corresponding radicals, showing potential applications in photopolymerization processes Yohann Guillaneuf, D. Bertin, D. Gigmes, D. Versace, J. Lalevée, J. Fouassier, 2010.

Phase Transition and Molecular Structure

In "Effect of the Relative Positions of Di-Laterally Substituted Schiff Base Derivatives: Phase Transition and Computational Investigations," derivatives similar to the subject compound were designed and investigated for their mesomorphic properties. The study provides insights into how the orientations and positions of lateral groups in such molecules affect their molecular packing, geometrical, and thermal parameters, highlighting their significance in materials science Fowzia S. Alamro, H. Ahmed, Saheed A. Popoola, Hamud A. Altaleb, Khulood A. Abu Al-Ola, Sobhi M. Gomha, 2021.

Liquid Crystalline and Fluorescence Properties

The study "Mesomorphic and fluorescence properties of methyl 4-(4-alkoxystyryl)benzoates" explores a series of compounds for their liquid crystalline and fluorescence properties. Although not the exact compound, this research indicates the potential applications of structurally similar compounds in developing materials with unique optical and thermal characteristics Khushi Muhammad, S. Nazir, S. Hameed, I. H. Bechtold, 2016.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-[[2-(3-chlorophenyl)-2-methoxypropyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-19(25-3,15-5-4-6-16(20)11-15)12-21-17(22)13-7-9-14(10-8-13)18(23)24-2/h4-11H,12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGJVIHLVIZMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2651496.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2651504.png)

![N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2651506.png)

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2651507.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2651516.png)